

Flufenacet Oxalate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flufenacet oxalate*

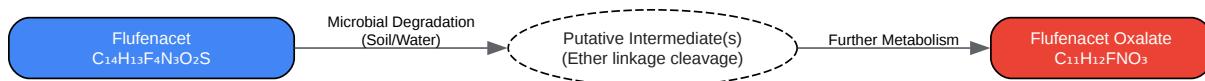
Cat. No.: *B164977*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a widely used oxyacetamide herbicide, valued for its efficacy in controlling annual grasses and some broadleaf weeds in various crops. Understanding the environmental fate and metabolic profile of this herbicide is crucial for assessing its overall impact. A primary metabolite of flufenacet formed in the environment is **flufenacet oxalate**, also known as flufenacet OA or FOE oxalate. This technical guide provides an in-depth overview of **flufenacet oxalate**, focusing on its formation, environmental persistence, analytical determination, and toxicological profile. The information is presented to support research, environmental risk assessment, and further studies into the behavior of this significant metabolite.


Chemical and Physical Properties

Flufenacet oxalate is a monocarboxylic acid resulting from the metabolism of the parent herbicide, flufenacet.^[1]

Property	Value	Source
IUPAC Name	2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid	[1]
CAS Number	201668-31-7	[2]
Molecular Formula	C ₁₁ H ₁₂ FNO ₃	[1]
Molecular Weight	225.22 g/mol	[1]
Chemical Class	Pesticide degradation product	[1]

Metabolic Formation of Flufenacet Oxalate

Flufenacet undergoes degradation in the environment, primarily through microbial action in soil and water. The formation of **flufenacet oxalate** is a key step in this degradation pathway. The primary mechanism involves the cleavage of the ether linkage in the flufenacet molecule.[\[3\]](#) While the specific enzymatic reactions in soil microorganisms are not fully elucidated in the available literature, the overall transformation is a critical aspect of flufenacet's environmental fate.

[Click to download full resolution via product page](#)

Figure 1. Metabolic pathway of Flufenacet to **Flufenacet Oxalate**.

Environmental Fate and Persistence

Flufenacet oxalate is recognized as a major metabolite of flufenacet in soil.[\[2\]](#) The persistence and concentration of this metabolite are influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity.

Quantitative Data on Formation and Degradation

The following tables summarize the available quantitative data on the formation of **flufenacet oxalate** and the degradation of the parent compound, flufenacet, which influences the availability of the precursor for oxalate formation.

Soil Type	Maximum Occurrence of Flufenacet Oxalate (% of Applied Radioactivity)	Study Reference
Not Specified	26.5%	[4]
Sandy Loam (Fresno, CA)	13.0% (at 46 days)	
Sandy Loam (Chualar, CA)	Not specified as maximum, but detected	

Environmental Matrix	Condition	Half-life (DT ₅₀) of Flufenacet (days)	Study Reference(s)
Aerobic Soil	Laboratory	7.4 - 32.2	[4]
Aerobic Soil	Field	23.1 - 63.6	[3]
Anaerobic Soil	Laboratory	Stable	[3]
Aerobic Aquatic	Laboratory	18 - 77	[3]
Anaerobic Aquatic	Laboratory	492	[3]

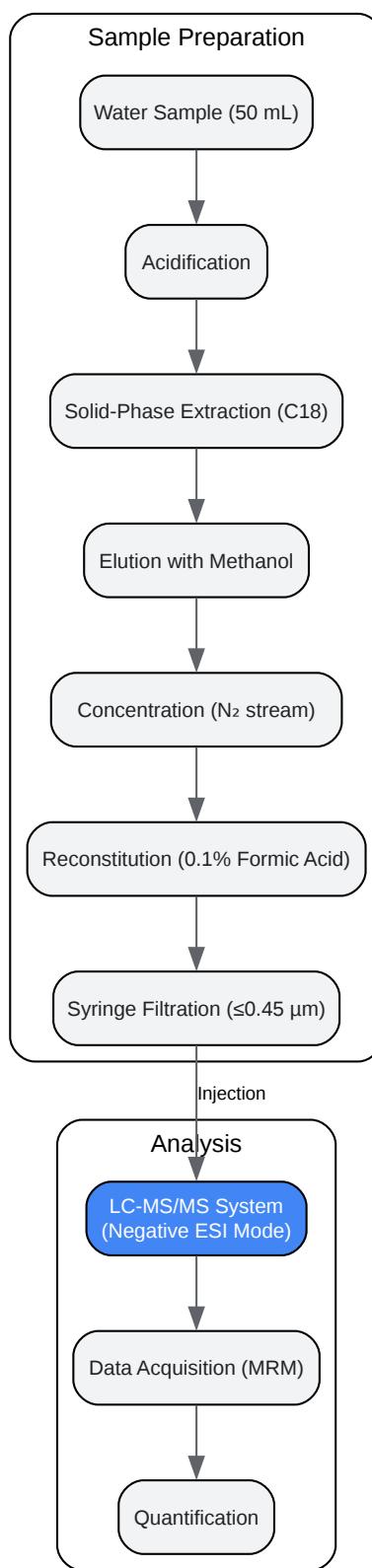
Note: The half-life of **flufenacet oxalate** itself is a critical parameter for its environmental risk assessment. A kinetic evaluation for the degradation of **flufenacet oxalate** under aerobic soil conditions has been conducted for regulatory purposes, though specific half-life values are not detailed in the readily available public literature.[5]

Experimental Protocols

The determination of **flufenacet oxalate** in environmental and agricultural samples is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting and quantifying this metabolite at trace levels.

Analytical Method for Water Samples

An established method for the analysis of flufenacet and its metabolites, including the oxalate, in groundwater has been documented by the U.S. Environmental Protection Agency.[\[6\]](#)


1. Sample Preparation and Extraction:

- Sample Collection: Collect water samples in appropriate containers and store under refrigerated conditions.
- Solid-Phase Extraction (SPE):
 - Acidify a 50 mL water sample.
 - Pass the sample through a C18 SPE column.
 - Elute the analytes with methanol.
 - Concentrate the eluate using a gentle stream of nitrogen.
 - Reconstitute the sample in a solution of 0.1% formic acid.
 - Filter the extract through a $\leq 0.45 \mu\text{m}$ syringe filter prior to analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: Inertsil ODS-2 (50 x 2 mm, 5 μm) or equivalent reversed-phase C18 column.
 - Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
 - Injection Volume: 20-50 μL .
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in negative ion mode for **flufenacet oxalate**.

- Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.
- MRM Transitions: Specific precursor and product ion transitions for **flufenacet oxalate** must be optimized for the instrument in use. While specific values are instrument-dependent, a common approach is to monitor the transition of the deprotonated molecule $[M-H]^-$ to characteristic fragment ions.

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for the analysis of **Flufenacet Oxalate** in water.

Analytical Method for Agricultural Products

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS is suitable for the determination of flufenacet and its metabolites in agricultural matrices like corn.[\[7\]](#)

1. Sample Preparation and Extraction:

- Extraction: Extract homogenized samples with methanol.
- Purification: Clean up the crude extract using a combination of Bond Elut C18 and InertSep GC/PSA cartridges.

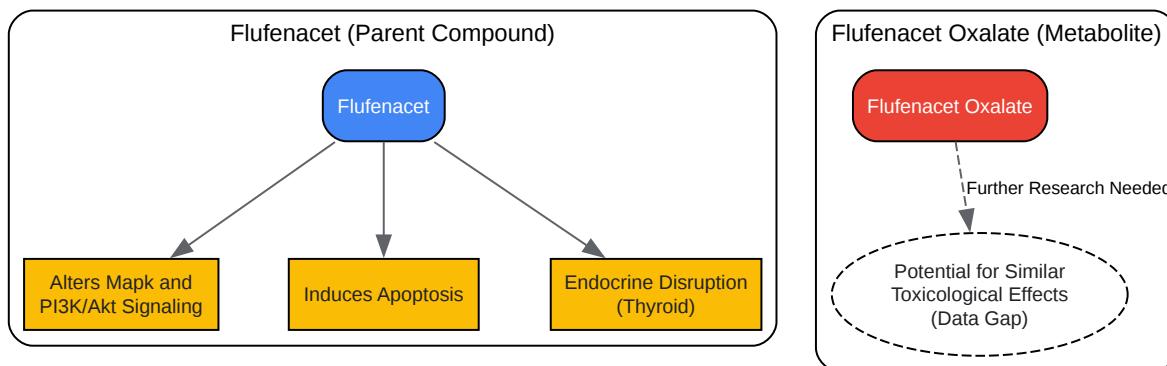
2. LC-MS/MS Analysis:

- The LC-MS/MS conditions are similar to those used for water analysis, with potential modifications to the mobile phase gradient to optimize separation from matrix components. The average recoveries for **flufenacet oxalate** in various agricultural products (wheat, soybean, potato, tomato) have been reported to be in the range of 70.6–97.0%.[\[8\]](#)

Toxicological Profile and Signaling Pathways

The toxicological profile of **flufenacet oxalate** is an area of active research and regulatory evaluation. It is generally considered to be moderately toxic.[\[9\]](#)

Acute Toxicity


Aggregated GHS information indicates that **flufenacet oxalate** is toxic if swallowed and may cause an allergic skin reaction.[\[1\]](#)

Signaling Pathways

There is limited publicly available information specifically detailing the signaling pathways affected by **flufenacet oxalate**. However, studies on the parent compound, flufenacet, provide some insights into potential mechanisms of toxicity that may be relevant for its metabolites.

Research on flufenacet has indicated that it can induce developmental toxicity in zebrafish, which is mediated by apoptosis and alters the Mapk and PI3K/Akt signal transduction

pathways.[10] Furthermore, flufenacet has been identified as a potential endocrine disruptor, impacting thyroid-stimulating hormones.[11] It is plausible that **flufenacet oxalate** could share some of these toxicological properties, but further research is needed to confirm this.

[Click to download full resolution via product page](#)

Figure 3. Known and potential toxicological pathways.

Conclusion

Flufenacet oxalate is a key metabolite in the environmental degradation of the herbicide flufenacet. Its formation, persistence, and potential toxicity are important considerations for a comprehensive environmental risk assessment. This technical guide summarizes the current knowledge on **flufenacet oxalate**, providing quantitative data, detailed experimental protocols for its analysis, and an overview of its toxicological profile. Further research is warranted to determine the specific degradation kinetics of **flufenacet oxalate** in various environmental compartments and to elucidate its precise mechanisms of toxicity, including its effects on cellular signaling pathways. This information will be invaluable for regulatory agencies, environmental scientists, and the agrochemical industry in ensuring the safe and responsible use of flufenacet-based herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flufenacet oxalate | C11H12FNO3 | CID 16212222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bayer.com [bayer.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Flufenacet oxalate | 201668-31-7 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Flufenacet - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Flufenacet Oxalate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164977#flufenacet-oxalate-as-a-metabolite-of-flufenacet-herbicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com